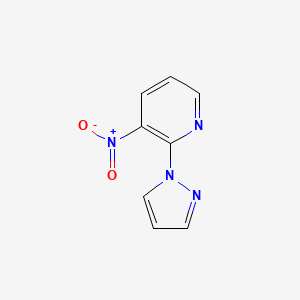

3-nitro-2-(1H-pyrazol-1-yl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole-containing compounds is a topic of interest in the field of chemistry . For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, which provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Applications De Recherche Scientifique

1. Synthesis and Characterization in Coordination Chemistry

3-nitro-2-(1H-pyrazol-1-yl)pyridine and related compounds play a significant role in the synthesis and characterization of various metal complexes. In studies like Bessel et al. (1993), complexes utilizing ligands based on 2,6-bis(pyrazol-1-yl)pyridine were synthesized and characterized, highlighting their relevance in coordination chemistry and providing insights into structural and electronic properties (Bessel et al., 1993).

2. Advancements in Multi-functional Materials

Pyrazolylpyridine derivatives have been central to recent advances in multifunctional materials. Halcrow (2014) detailed developments in the chemistry of these derivatives, emphasizing their use in creating spin-crossover switches, biomedical sensors, functional soft materials, and catalysis applications (Halcrow, 2014).

3. Exploration in Luminescent Compounds and Sensing

The synthesis of derivatives and their potential in creating luminescent compounds has been a key area of exploration. For instance, research by D. Strohecker et al. (2017) on disubstituted and monosubstituted nitro- and amino- bis(pyrazol-1-yl)pyridine ligands led to the development of Eu(iii) tris-β-diketonate derivatives with unique luminescent properties (Strohecker et al., 2017).

4. Potential in Organic Light-Emitting Diodes (OLEDs)

Compounds like 3-(1H-pyrazol-1-yl)pyridine have been utilized in the development of bipolar host materials for PhOLEDs. Studies like those by Wei Li et al. (2016) illustrate the potential of these compounds in tuning optoelectronic parameters for efficient OLED applications (Li et al., 2016).

5. Application in Electroluminescence and OLEDs

Further emphasizing their role in electroluminescence, research by Ning Su et al. (2021) on pyrazol-pyridine ligands for orange-red iridium (III) complexes demonstrated high efficiencies in OLEDs, showcasing the potential of these compounds in advanced display technologies (Su et al., 2021).

Propriétés

IUPAC Name |

3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-4-9-8(7)11-6-2-5-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOSEIYUMLCCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)

![3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465502.png)

![3-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2465503.png)